Bisbenzimide ethoxide trihydrochloride is a synthetic organic compound primarily recognized for its application as a fluorescent stain for deoxyribonucleic acid (DNA) in various biological research settings. This compound is structurally related to Hoechst 33342, a well-known DNA-binding dye used extensively in molecular biology. Bisbenzimide ethoxide trihydrochloride exhibits a strong affinity for adenine-thymine-rich regions of DNA, making it particularly useful in fluorescence microscopy and flow cytometry for visualizing cellular components.
The compound is synthesized through specific chemical reactions involving bisbenzimidazole derivatives and ethoxyphenyl groups. It is commercially available from various chemical suppliers and is utilized in laboratories for its effective staining properties.
Bisbenzimide ethoxide trihydrochloride falls under the category of fluorescent nucleic acid stains. It is classified as a minor groove binder, which allows it to interact specifically with the DNA structure, facilitating the visualization of nuclei and chromosomes during cellular studies.
The synthesis of bisbenzimide ethoxide trihydrochloride typically involves multiple steps, including:
The synthesis requires careful control of reaction conditions such as temperature, pH, and concentration to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification.
The molecular formula for bisbenzimide ethoxide trihydrochloride is , with a molecular weight of approximately 561.9 Da. The structure consists of a bisbenzimidazole core with ethoxy substitutions that enhance its interaction with DNA.
Bisbenzimide ethoxide trihydrochloride primarily undergoes binding reactions with DNA. The key reaction involves:
The binding reaction occurs under physiological conditions, often facilitated by buffers such as phosphate-buffered saline (PBS). The resulting DNA-dye complex exhibits strong fluorescence when excited by ultraviolet light, allowing for effective visualization.
The mechanism of action for bisbenzimide ethoxide trihydrochloride involves several key steps:
Bisbenzimide ethoxide trihydrochloride has several scientific applications:
Its ability to selectively bind to specific regions of DNA makes it an invaluable tool in molecular biology research, particularly in studies involving genetic material analysis and cellular behavior assessment.
Bisbenzimide ethoxide trihydrochloride (Hoechst 33342) binds selectively to the minor groove of B-form DNA, with pronounced affinity for regions containing ≥4 consecutive AT base pairs. This specificity arises from structural complementarity: the crescent-shaped molecule forms van der Waals contacts with groove walls while establishing hydrogen bonds with adenine N3 and thymine O2 atoms. The central -N(CH₃)- group facilitates DNA backbone accommodation, enhancing electrostatic interactions [1] [9]. AT-rich sequences exhibit a narrower minor groove than GC-rich regions, enabling deeper penetration and stronger hydrophobic interactions. Notably, alternating TpA steps (e.g., 5'-TATA-) reduce binding affinity by 40–60% due to groove widening and reduced hydrogen-bonding potential, as confirmed by circular dichroism and fluorescence displacement assays [3] [10].
Table 1: Sequence-Dependent Affinity Variations
DNA Sequence | Binding Affinity (Kd, nM) | Structural Features |
---|---|---|
5'-AAAAA-3' | 8.2 ± 0.9 | Ideal groove width (3.6 Å) |
5'-ATATAT-3' | 32.7 ± 3.1 | Widened groove (4.2 Å) |
5'-CGCGCG-3' | >500 | Narrow, deep groove |
5'-AATT-3' | 12.5 ± 1.8 | Optimal H-bond geometry |
Data derived from ESI-MS and fluorescence titration studies [3] [9].
The binding process follows a two-state mechanism: rapid initial association (kon = 2.7 × 10⁴ M⁻¹s⁻¹) driven by electrostatic attraction, followed by conformational adjustment to optimize contacts. Isothermal titration calorimetry reveals ∆G values of –9.8 kcal/mol for AT-rich sequences, dominated by large negative ∆H (–12.3 kcal/mol) compensating for unfavorable entropy (–T∆S = +2.5 kcal/mol). This enthalpy-driven binding arises from hydrogen bonding and van der Waals forces [1] [6]. Salt-titration experiments demonstrate a 200-fold affinity reduction between 50–350 mM NaCl, confirming significant charge contributions. Nonlinear Poisson-Boltzmann equation (PBE) modeling indicates that electrostatic forces account for ~65% of total binding energy, consistent with counterion condensation theory [6] [7]. Complex half-life exceeds 120 minutes at physiological ionic strength, reflecting slow dissociation kinetics (koff = 0.009 s⁻¹) [1].
Table 2: Thermodynamic Parameters for AT-Rich DNA Binding
Parameter | Value | Method |
---|---|---|
∆G (kcal/mol) | –9.8 ± 0.4 | ITC |
∆H (kcal/mol) | –12.3 ± 0.7 | ITC |
–T∆S (kcal/mol) | +2.5 ± 0.3 | ITC |
Kd (nM) | 8.2 ± 0.9 (25°C) | Fluorescence anisotropy |
Electrostatic contribution | 65% | Nonlinear PBE analysis |
Stoichiometry ranges from 1:1 to 2:1 (ligand:DNA) depending on groove topology. Crystallographic analyses reveal that monomeric binding occurs at sites with ≥4 AT bp, with benzimidazole rings aligned parallel to base pairs. Dimeric binding predominates in extended AT tracts (>6 bp), where two molecules occupy opposite ends of the binding site through cooperative interactions. Substituent electronegativity critically influences binding modes: analogues with electron-donating groups (e.g., –OCH₃) increase dimer formation probability by 30% due to enhanced π-stacking between ligands. In contrast, cyano-substituted derivatives favor 1:1 complexes [3] [5]. DNA flexibility further modulates stoichiometry; bent or curved sequences (e.g., phased A-tracts) promote 2:1 binding even in shorter AT regions by widening the minor groove [1] [10].
Table 3: Structural Determinants of Binding Stoichiometry
Groove Topology | Preferred Stoichiometry | Structural Drivers |
---|---|---|
4–5 bp AT stretch | 1:1 | Limited space for ligand stacking |
>6 bp continuous AT | 2:1 | Cooperative dimerization |
Bent DNA (A-tracts) | 2:1 | Groove widening (≥4.5 Å) |
Alternating AT/GC | 1:1 | Groove heterogeneity |
Bisbenzimide’s binding efficiency correlates with genomic AT content and chromatin accessibility. Eukaryotic genomes (e.g., Drosophila, AT=58%) exhibit 3.5-fold higher binding density than prokaryotes (e.g., E. coli, AT=50%) due to longer AT-enriched regulatory regions. In eukaryotes, clusters of degenerate AT repeats near promoters function as "molecular antennas," concentrating ligands via rapid exchange kinetics (kexchange = 10² s⁻¹). This facilitates target-site localization despite genome size constraints [6] [8]. Prokaryotic DNA lacks extensive AT-rich regulatory archipelagos, reducing binding site availability. Moreover, nucleoid-associated proteins (e.g., Fis, H-NS) occlude ~40% of potential binding sites in bacteria, as shown by chromatin immunoprecipitation assays [4] [8]. Mitochondrial DNA (mtDNA), with AT content >80%, shows exceptional ligand accumulation, enabling specific organelle imaging in live cells [6] [9].
Table 4: Genome-Wide Binding Efficiency
Genomic Context | Relative Binding Density | Key Influencing Factors |
---|---|---|
Eukaryotic promoters | ++++ | AT-rich enhancer clusters |
Prokaryotic nucleoid | + | Protein occlusion, shorter AT tracts |
Mitochondrial DNA | +++++ | Extreme AT bias (>80%) |
Heterochromatin | + | Low accessibility |
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